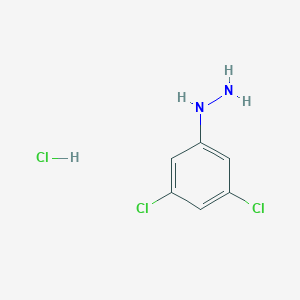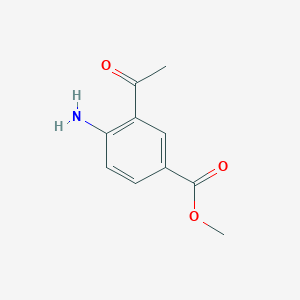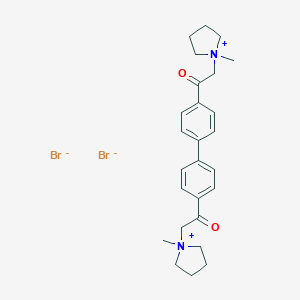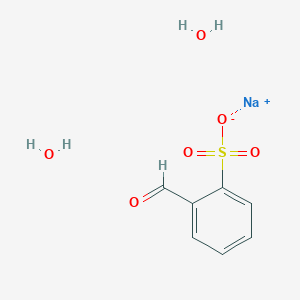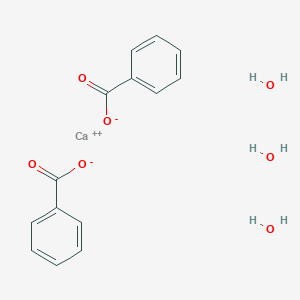
3-formyl-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-formyl-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.194 . It is a neat product .
Molecular Structure Analysis
The InChI code for 3-formyl-1-methyl-1H-indole-2-carboxylic acid is 1S/C11H9NO3/c1-12-9-5-3-2-4-7 (9)8 (6-13)10 (12)11 (14)15/h2-6H,1H3, (H,14,15) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The boiling point of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is predicted to be 449.2±30.0 °C, and its density is predicted to be 1.31±0.1 g/cm3 .Scientific Research Applications
Drug Development
3-formyl-1-methyl-1H-indole-2-carboxylic acid: is a significant compound in the synthesis of indole derivatives, which are prevalent in many drugs . Its role in the development of novel therapeutic agents, particularly as a scaffold for creating biologically active compounds, is crucial. For instance, indole derivatives have been explored for their potential in treating cancer, microbial infections, and various disorders .
Agriculture
In agriculture, indole derivatives, including 3-formyl-1-methyl-1H-indole-2-carboxylic acid , are studied for their potential as growth regulators and protective agents against pests . The compound’s role in synthesizing plant hormones and its impact on plant growth and development is an area of ongoing research.
Material Science
The indole structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is being investigated for its utility in material science. Researchers are exploring its incorporation into novel materials for various applications, including organic semiconductors and photovoltaic cells .
Environmental Science
Indole derivatives are part of studies related to environmental remediation and pollution control3-formyl-1-methyl-1H-indole-2-carboxylic acid may contribute to the development of new methods for detecting and breaking down environmental pollutants .
Biochemistry
In biochemistry, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is significant for its role in tryptophan metabolism. It’s a precursor to various metabolites that have profound effects on human health, including gut microbiota interactions and liver function .
Pharmacology
Pharmacologically, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is part of the exploration for new drug candidates. Its indole core is a key feature in molecules designed to interact with biological targets, such as enzymes or receptors, to treat diseases like HIV .
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it can be used as a standard or reference compound in chromatography and spectrometry to identify and quantify similar structures in complex mixtures .
Synthetic Chemistry
Finally, in synthetic chemistry, 3-formyl-1-methyl-1H-indole-2-carboxylic acid serves as a building block for constructing complex molecules. Its reactivity allows for the creation of diverse compounds with potential applications in medicinal chemistry and drug synthesis .
Future Directions
properties
IUPAC Name |
3-formyl-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYANKXSPJQBIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

